
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide, also known as BFPFC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide exerts its anticancer activity by inhibiting the activity of the proteasome, a cellular complex that plays a critical role in the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide has also been shown to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. However, one limitation is that (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide is not selective for cancer cells and can also affect normal cells. Additionally, the mechanism of action of (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
Further research is needed to fully understand the mechanism of action of (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide and to optimize its therapeutic potential. One area of future research could be the development of more selective proteasome inhibitors that target cancer cells while sparing normal cells. Additionally, the combination of (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide with other anticancer agents could be explored to enhance its therapeutic efficacy. Finally, the use of (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide in combination with immunotherapy could be investigated as a potential treatment for cancer.
Synthesis Methods
The synthesis of (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide involves the reaction of 2-bromoaniline with 2-chloro-6-fluorobenzaldehyde in the presence of potassium carbonate and acetonitrile, followed by the addition of prop-2-ynenitrile. The resulting product is (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide, which can be purified through recrystallization.
Scientific Research Applications
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide has been studied for its potential therapeutic applications in the treatment of cancer. In vitro studies have shown that (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClFN2O/c17-12-4-1-2-7-15(12)21-16(22)10(9-20)8-11-13(18)5-3-6-14(11)19/h1-8H,(H,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHKHTMTAJFRDS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

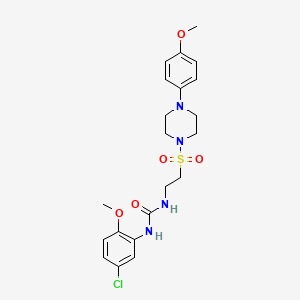

![[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate](/img/structure/B2606655.png)
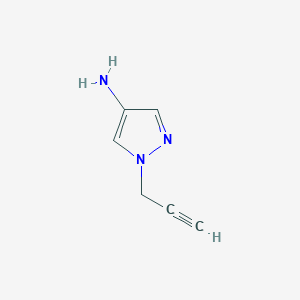
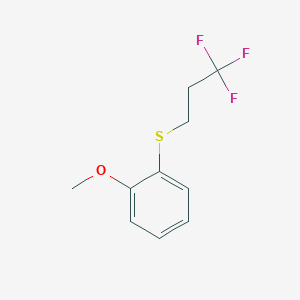
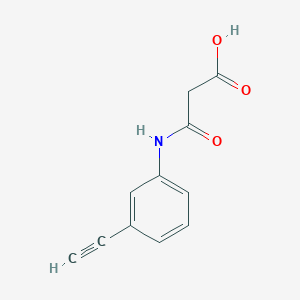
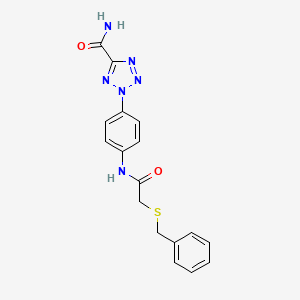
![4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2606662.png)


![N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2606668.png)
![N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2606669.png)
![2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2606671.png)
